1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid

Description

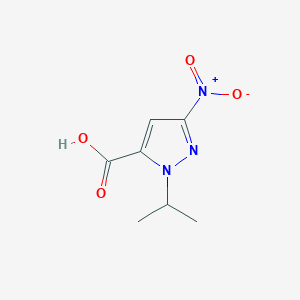

1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a nitro group at position 3, an isopropyl substituent at position 1, and a carboxylic acid moiety at position 5. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, particularly due to the nitro group’s electron-withdrawing effects and the carboxylic acid’s role in enhancing solubility or binding affinity .

Properties

IUPAC Name |

5-nitro-2-propan-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4(2)9-5(7(11)12)3-6(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAAYBGNOUMNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205792 | |

| Record name | 1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006950-68-0 | |

| Record name | 1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006950-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Methylethyl)-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 1-isopropyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids . The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete nitration. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid largely depends on its chemical structure. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological targets . The molecular targets and pathways involved are still under investigation, with studies focusing on its potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 significantly influences steric and electronic properties:

- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid (CAS 139756-00-6): A methyl group at position 1, nitro at position 4, and propyl at position 3. Molecular formula: C₈H₁₁N₃O₄ (MW: 213.19).

- 1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic Acid (CAS 1006441-04-8): Ethyl group at position 1, nitro at position 3. Molecular formula: C₆H₇N₃O₄ (MW: 185.14). The shorter ethyl chain reduces steric hindrance compared to isopropyl, which may enhance metabolic stability in drug design .

- 1-(Cyclopropylmethyl)-1H-pyrazole-5-carboxylic Acid (CAS 1497772-92-5): Cyclopropylmethyl at position 1. Molecular formula: C₈H₁₀N₂O₂ (MW: 166.18). The lack of a nitro group limits its use in redox-active applications but highlights versatility in functionalization .

Functional Group Variations at Position 3 and 5

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid : Trifluoromethyl at position 3. The strong electron-withdrawing CF₃ group enhances acidity and may improve binding in enzyme inhibition compared to nitro derivatives .

- 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic Acid (CAS 1006494-49-0): Amino group at position 5 instead of nitro. This substitution shifts the compound from electrophilic (nitro) to nucleophilic (amino) behavior, expanding its utility in coupling reactions .

- Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (CAS 400877-57-8): Methyl ester at position 5. The ester group increases lipophilicity, making it more suitable for membrane permeability in drug candidates .

Positional Isomerism of Nitro Group

- 5-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic Acid (CAS 141721-97-3): Nitro at position 4 and isopropyl at position 5.

Comparative Data Table

*Inferred data based on structural analogs.

Biological Activity

1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid (INPCA) is a heterocyclic compound belonging to the pyrazole family. Its unique structure, characterized by an isopropyl group and a nitro group, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the biological activity of INPCA, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C8H10N3O4

- Molecular Weight : 214.19 g/mol

Synthesis

The synthesis of INPCA typically involves multi-step reactions starting from readily available precursors. A common method includes the nitration of 1-isopropyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids .

Antimicrobial Properties

Research indicates that INPCA exhibits significant antimicrobial activity against various pathogens. The presence of the nitro group is believed to enhance its reactivity, allowing it to form reactive intermediates that can disrupt microbial cellular processes. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Effects

INPCA has also been studied for its anti-inflammatory properties. Preliminary investigations suggest that the compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the production of pro-inflammatory mediators .

The mechanism by which INPCA exerts its biological effects is linked to its ability to interact with specific cellular targets:

- Reactive Intermediates : The nitro group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS), which may influence signaling pathways involved in inflammation and microbial defense .

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with enzymes and receptors, enhancing its binding affinity and biological activity .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of INPCA against Staphylococcus aureus and Escherichia coli. The results indicated that INPCA exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .

Study 2: Anti-inflammatory Activity

In a separate study published in the Journal of Medicinal Chemistry, INPCA was tested for its anti-inflammatory effects in a murine model of inflammation. The compound significantly reduced edema and inflammatory cytokine levels compared to control groups, indicating its therapeutic potential in managing inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate | Structure | Contains methyl ester | Antimicrobial, anti-inflammatory |

| 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid | Structure | Lacks nitro group | Limited biological activity |

| Ethyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate | Structure | Contains ethyl group | Antimicrobial potential |

Future Directions

Further research is warranted to explore the full therapeutic potential of INPCA. This includes:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of INPCA.

- Mechanistic Studies : To elucidate the specific pathways through which INPCA exerts its biological effects.

- Derivatives Exploration : Investigating structural modifications to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Isopropyl-3-nitro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of nitro-substituted pyrazole derivatives typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds, followed by nitration. For instance, in analogous compounds like 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, cyclocondensation of ethyl hydrazine with ethyl acetoacetate is a key step, followed by nitration using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration . For the target compound, substituting ethyl hydrazine with isopropyl hydrazine and optimizing pH (6.5–7.5) during cyclization could improve regioselectivity. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the structural features and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The isopropyl group at the 1-position will show a doublet of septets for the CH(CH₃)₂ protons (δ ~1.2–1.5 ppm) and a septet for the methine proton (δ ~3.5 ppm). The nitro group (-NO₂) deshields adjacent pyrazole protons, shifting their signals downfield (δ ~8.5–9.0 ppm) .

- IR : Strong absorption bands for the nitro group (~1520 cm⁻¹ asymmetric stretch, ~1350 cm⁻¹ symmetric stretch) and carboxylic acid (-COOH) (~1700 cm⁻¹ C=O stretch, ~2500–3300 cm⁻¹ broad O-H stretch) confirm functional groups .

- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C₈H₁₁N₃O₄) with a molecular ion [M+H]⁺ at m/z 214.0822. Fragmentation patterns (e.g., loss of COOH or NO₂ groups) validate the structure .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of nitro-substituted pyrazole derivatives?

- Methodological Answer : Discrepancies often arise from solvation effects or transition-state stabilization not captured in gas-phase DFT calculations. For example, if computational models predict higher electrophilicity at the nitro group than observed experimentally, hybrid QM/MM simulations incorporating solvent (e.g., DMSO or water) can improve accuracy . Experimental validation via kinetic studies (e.g., monitoring nitration rates under varying temperatures) and Hammett plots (to assess substituent effects on reactivity) can reconcile theoretical and empirical data .

Q. How does the isopropyl substituent at the 1-position influence the compound’s electronic properties and intermolecular interactions compared to ethyl or methyl analogs?

- Methodological Answer : The bulkier isopropyl group increases steric hindrance, reducing π-π stacking interactions in solid-state crystallography compared to methyl/ethyl analogs. This can be quantified via X-ray diffraction (e.g., dihedral angles between pyrazole and substituents). Electronically, isopropyl’s inductive effect slightly decreases the electron-withdrawing nature of the nitro group, altering redox potentials (measured via cyclic voltammetry) and hydrogen-bonding capacity (studied via FTIR or DSC for melting point trends) .

Q. What in vitro bioactivity screening protocols are appropriate for evaluating the pharmacological potential of this compound, particularly in antimicrobial or anticancer research?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare IC₅₀ values to cisplatin and analyze apoptosis via flow cytometry (Annexin V/PI staining). Validate target engagement using molecular docking against proteins like COX-2 or topoisomerase II .

Q. What are the critical considerations in designing structure-activity relationship (SAR) studies for nitro-group-containing pyrazole carboxylic acid derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with substituents varying in size (methyl, ethyl, isopropyl) and electronic properties (e.g., electron-withdrawing -Cl vs. electron-donating -OCH₃) at the 1- and 3-positions.

- Pharmacophore Mapping : Use molecular modeling (e.g., Schrödinger’s Phase) to identify essential moieties (e.g., nitro group for redox activity, carboxylic acid for solubility).

- Data Analysis : Apply multivariate regression (e.g., Hansch analysis) to correlate logP, steric parameters (Taft’s Es), and bioactivity .

Q. How can advanced purification techniques (e.g., preparative HPLC, crystallization optimization) improve the isolation of high-purity samples for crystallographic analysis?

- Methodological Answer :

- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve nitro-group degradation byproducts. Monitor at 254 nm .

- Crystallization : Screen solvents (e.g., DMSO/water, THF/hexane) to optimize crystal morphology. For X-ray diffraction, slow evaporation from ethanol at 4°C yields monoclinic crystals suitable for single-crystal analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.